

A Technical Guide to the Point Accepted Mutation (PAM) Model of Protein Evolution

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This guide provides an in-depth examination of the Point Accepted Mutation (PAM) model, a foundational concept in bioinformatics and molecular evolution developed by Margaret Dayhoff and her colleagues in the 1970s. We will dissect the core assumptions underpinning the model, detail the methodology of its creation, and present the key quantitative data that form its basis.

Core Principles and Assumptions of the PAM Model

The PAM model was the first to provide a quantitative, data-driven basis for scoring protein sequence alignments and inferring evolutionary relationships. It is built upon a specific set of assumptions about the nature of protein evolution. Understanding these assumptions is critical for the appropriate application and interpretation of PAM matrix-based analyses.

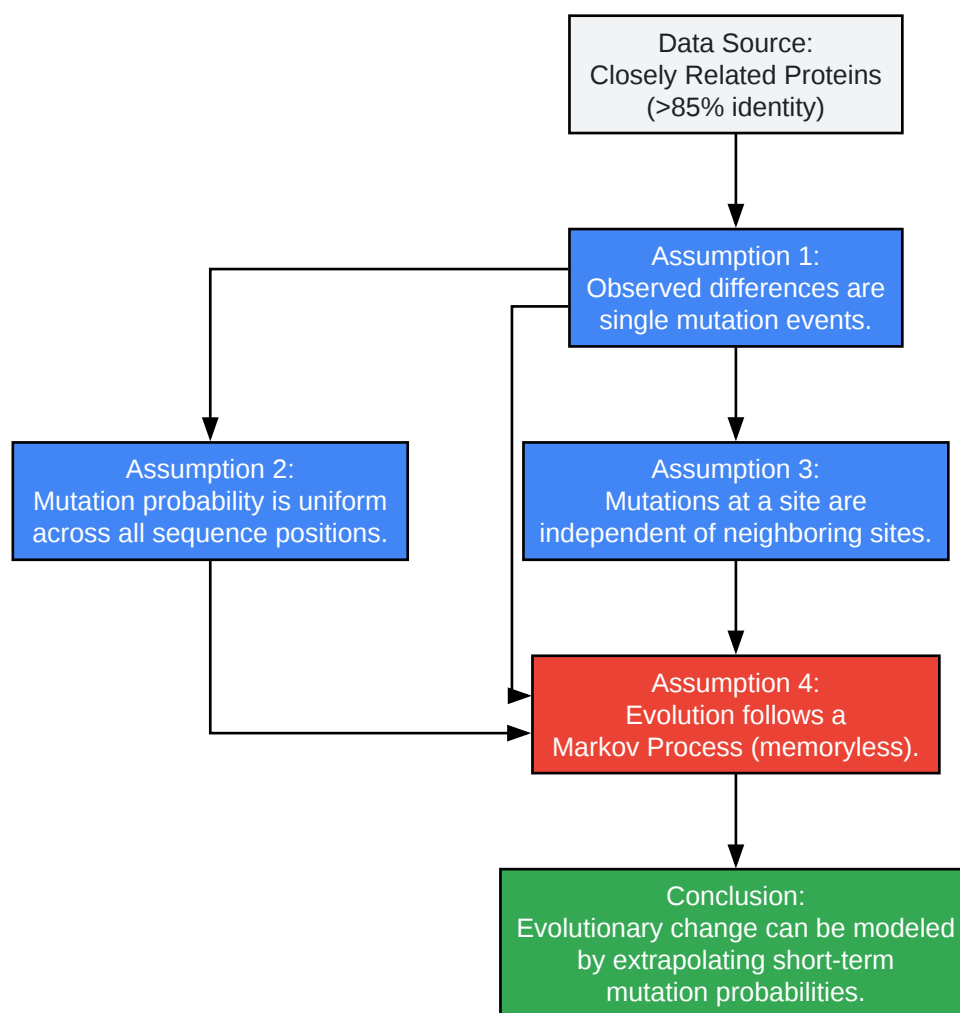
The central assumptions are:

- **Markov Chain Model:** The model assumes that the replacement of an amino acid at any given site is a memoryless process.^[1] The probability of an amino acid changing to another depends only on the current amino acid and not on the history of previous mutations at that site.^{[1][2]} This allows for the mathematical modeling of evolution over time as a series of discrete steps.
- **Uniform Mutation Rate Across Sites:** The PAM model posits that the probability of a mutation occurring is the same for every amino acid position within a protein sequence.^[2] It does not

account for the fact that some sites (e.g., in the protein core or active sites) are under stronger negative selection and evolve more slowly than others (e.g., surface loops).

- **Independence of Mutations:** Mutations at one site are considered to be independent of mutations at any other site.[1][2] The model does not incorporate the concept of compensatory mutations, where a deleterious mutation at one position might be offset by a subsequent mutation at another.
- **Single, Direct Mutation Events:** The initial data for the model was derived from comparing protein sequences with at least 85% identity.[3][4] This high degree of similarity justifies the assumption that any observed difference between two amino acids at a given position is the result of a single mutation event, not multiple, superimposed changes.[3]
- **Constant Evolutionary Process:** The model assumes that the evolutionary process is constant over time. The pattern of mutations observed over a short evolutionary distance (the basis for the **PAM1** matrix) is assumed to be representative of the mutation process over much longer evolutionary periods.[5]

These assumptions and their interdependencies can be visualized as a logical flow.



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Figure 1: Logical flow of the core assumptions behind the PAM model.

Methodology for Deriving the PAM Matrices

The creation of the PAM matrices was a multi-step computational process based on empirical data from observed protein evolution. The foundational matrix is the **PAM1** matrix, which represents an evolutionary distance of one "Point Accepted Mutation" per 100 amino acids.

Experimental (Computational) Protocol for PAM1 Matrix Generation:

- **Data Collection and Alignment:** The process began by collecting 71 families of closely related proteins.^[3] For inclusion, sequences within a family had to exhibit at least 85% sequence

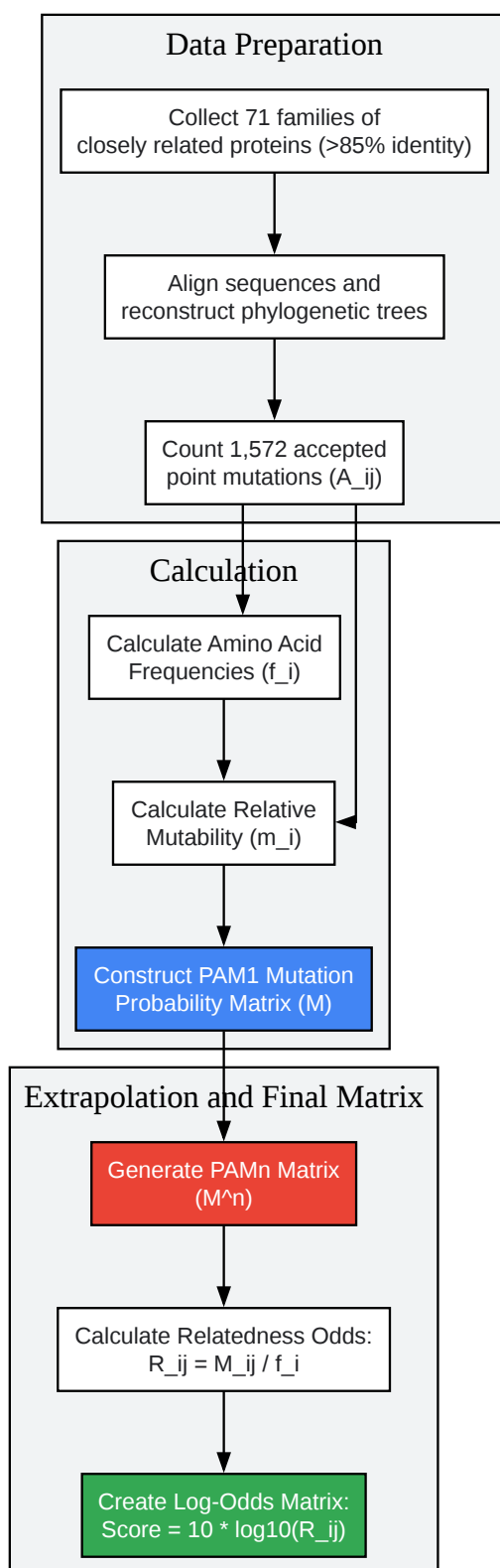
identity to ensure that observed substitutions were likely the result of a single mutational event.[3][4] These protein families were aligned to identify substitutions.

- **Phylogenetic Tree Reconstruction:** For each protein family, a phylogenetic tree was constructed to infer ancestral sequences at the nodes. This allowed for the tabulation of mutations along the branches of the tree, totaling 1,572 observed mutations across all families.[3][4]
- **Tallying Mutations:** The number of times each amino acid i was replaced by amino acid j (denoted as A_{ij}) was counted from the reconstructed evolutionary histories.
- **Calculating Amino Acid Frequencies:** The frequency of occurrence for each amino acid (f_i) in the dataset was calculated. This represents the probability of finding a given amino acid in a typical protein sequence.[6]
- **Determining Relative Mutability:** A "relative mutability" score (m_i) was calculated for each amino acid. This score represents how frequently an amino acid undergoes mutation. It was computed as the number of times an amino acid was observed to change, normalized by its frequency of occurrence.[6][7] Alanine was arbitrarily set to a standard of 100.[7]
- **Constructing the **PAM1** Mutation Probability Matrix:** The mutation probability matrix M for a 1 PAM distance was then constructed. The off-diagonal elements M_{ij} (where $i \neq j$), representing the probability of amino acid j mutating to i , were calculated based on the observed mutation counts (A_{ij}) and the mutability of amino acid j (m_j), scaled by a constant λ . The diagonal elements M_{jj} were calculated as $1 - \lambda m_j$, representing the probability that amino acid j does not mutate.[6] The constant λ was chosen such that the total number of amino acid changes would be 1 per 100 residues.[6]

Extrapolation to Higher PAM Matrices

The **PAM1** matrix represents a small amount of evolutionary change. To model more divergent sequences, higher-order PAM matrices (e.g., PAM250) are derived by assuming the **PAM1** mutation process repeats over time. This is achieved through matrix multiplication: the PAM n matrix is calculated by multiplying the **PAM1** matrix by itself n times.[8]

This workflow is illustrated below.



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Figure 2: Workflow for the derivation of PAM scoring matrices.

Quantitative Data of the PAM Model

The computational protocol described above results in several key quantitative datasets that are the core of the PAM model.

Table 1: Amino Acid Frequencies and Relative Mutability

This table presents the normalized frequencies of the 20 amino acids as observed in Dayhoff's dataset and their calculated relative mutability, with Alanine set to a baseline of 100.[\[6\]](#)[\[7\]](#)

Amino Acid	3-Letter	1-Letter	Normalized Frequency (%) [6]	Relative Mutability[6]
Glycine	Gly	G	8.9	49
Alanine	Ala	A	8.7	100
Leucine	Leu	L	8.5	40
Lysine	Lys	K	8.1	56
Serine	Ser	S	7.0	120
Valine	Val	V	6.5	74
Threonine	Thr	T	5.8	97
Proline	Pro	P	5.1	56
Glutamic Acid	Glu	E	5.0	102
Aspartic Acid	Asp	D	4.7	106
Arginine	Arg	R	4.1	65
Asparagine	Asn	N	4.0	134
Phenylalanine	Phe	F	4.0	41
Glutamine	Gln	Q	3.8	93
Isoleucine	Ile	I	3.7	96
Histidine	His	H	3.4	66
Cysteine	Cys	C	3.3	20
Tyrosine	Tyr	Y	3.0	41
Methionine	Met	M	1.5	94
Tryptophan	Trp	W	1.0	18

Table 2: PAM1 Mutation Probability Matrix (x 10,000)

This matrix shows the probability that an amino acid in a column will be replaced by the amino acid in a row after an evolutionary interval of 1 PAM. For clarity, values are multiplied by 10,000. For example, the probability of Aspartic Acid (D) being replaced by Glutamic Acid (E) is 0.0056 or 0.56%.^[9]

A	R	N	D	C	Q	E	G	H	I	L	K	M	F	P	S	T	W	Y	V
A	9																		
	8							2							1	1	1		
	6	1	2	2	1	2	3	1	1	2	1	1	2	1	0	1	0	0	1
	7							1							0	1	0		6
R		9																	
	0	9										1							
		1	0	0	0	2	0	0	2	0	1	0	1	0	1	3	1	3	0
		3										0							0
N			9																
	1	0	8	1					1							1			
			2	6	0	1	3	2	0	1	0	6	0	0	1	0	4	0	1
			2						0							0			1
D				9															
	1	0	2	8			5												
			8	2	0	2	6	2	2	1	0	2	0	0	1	4	2	0	0
				3															1
C					9														
	1	0	0	0	9	0	0	0	0	0	0	0	0	0	0	3	1	0	3
					5														1
					3														
Q						9													
	1	3	1	2	0	8	1		1										
						6	1	0	7	0	1	2	1	0	3	1	1	0	0
						4													0
E							9												
	2	0	3	4		1	8												
				2	0	0	4	1	1	1	0	2	0	0	2	2	2	0	0
							3												1
G								9											
	3							9								1			
	0	0	2	3	0	0	1	2	0	0	0	1	0	0	1	1	1	0	0
								2											3

H	1	4	1 1	1	0	1 1	1	0	9 0 1	0	0	0	0	1	2	1	1	0	2	0
I	1	0	1	0	0	0	0	0	0	8 8 2	4	1	4	2	0	0	5	0	1	2 1
L	2	2	0	0	0	2	0	0	0	1 0 3	9 1	1	7	4	2	0	1	2	1	6
K	1	1 8	7	1	0	3	1	0	0	1	0	8 8 5	1 1	0	1	3	7	0	0	0
M	1	0	0	0	0	0	0	0	0	4	4	5	9 9 3 4	0	0	0	1	0	0	4
F	1	0	0	0	0	0	0	0	1	3	4	0	0	9 9 4 5	0	1	0	1	1 7	1
P	1 1	1	0	0	0	2	1	1	2	0	2	1	0	0	9 9 2 1	6	4	0	0	1
S	1 7	2	1 1	3	4	1	2	8	1	0	0	3	0	1	5	9 8 2 2	2 1	2	1	1

																	9			
T	1	1	4	2	1	1	1	0	1	6	1	8	2	0	4	1	8	0	1	6
	2															7	7			
																	6			
																		9		
W	0	1	0	0	0	0	0	0	0	0	1	0	0	1	0	2	0	9	1	0
																		9		
																		7		
																		6		
																			9	
Y	1	0	1	0	5	0	0	0	2	1	1	0	0	2	0	2	1	1	9	1
														2					9	
														1					4	
																			5	
																				9
V	7	0	1	1	1	0	1	2	0	2	7	0	7	1	1	1	5	0	1	8
																				8
																				8
																				8

Table 3: PAM250 Log-Odds Matrix

The PAM250 matrix is one of the most commonly used for detecting more distant evolutionary relationships. It is a log-odds matrix where the score is derived from the ratio of the observed frequency of a substitution to the frequency expected by chance.^{[7][8]} The values are $10 \times \log_{10}$ of this odds ratio.^[10] Positive scores indicate that a substitution is more likely than chance, while negative scores indicate it is less likely.

A	R	N	D	C	Q	E	G	H	I	L	K	M	F	P	S	T	W	Y	V
A	2																		
R	-	6																	
	2																		
N	0	0	2																
D	0	-	2	4															
		1																	
C	-	-	-	-	4														
	2	4	4	5															
Q	0	1	1	2	-	4													
					5														
E	0	-	1	3	-	2	4												
		1			5														
G	1	-	0	1	-	-	0	5											
		3			3	1													
H	-	2	2	1	-	3	1	-	6										
	1				3			2											
I	-	-	-	-	-	-	-	-	-	5									
	1	2	2	2	2	2	2	3	2										
L	-	-	-	-	-	-	-	-	-	2	6								
	2	3	3	4	6	2	3	4	2										
K	-	3	1	0	-	1	0	-	0	-	-	5							
	1				5			2		2	3								
M	-	0	-	-	-	-	-	-	-	2	4	0	6						
	1		2	3	5	1	2	3	2										
F	-	-	-	-	-	-	-	-	-	1	2	-	0	9					
	4	4	4	6	4	5	5	5	2			5							
P	1	0	-	-	-	0	-	-	0	-	-	-	-	-	6				
			1	1	3		1	1		2	3	1	2	5					

S	1	0	1	0	0	-	0	1	-	-	-	0	-	-	1	3				
						1			1	1	3		2	3						
T	1	-	0	0	-	-	0	0	-	0	-	0	-	-	0	1	3			
		1			2	1			1		2		1	2						
W	-	2	-	-	-	-	-	-	-	-	-	-	-	0	-	-	-	1		
	6		4	7	8	5	7	7	3	5	2	3	4		6	2	5	7		
Y	-	-	-	-	0	-	-	-	0	-	-	-	-	7	-	-	-	1		
	3	4	2	4		4	4	5		1	1	4	2		5	3	3	0	0	
V	0	-	-	-	-	-	-	-	-	4	2	-	2	-	-	-	0	-	-	4
		2	2	2	2	2	2	1	2		2	2	1	1	1		6	2		

Note: The matrix is symmetrical, so only the lower triangle is shown.[\[10\]](#)

Conclusion

The PAM model represents a pioneering effort to quantify the evolutionary processes that shape protein sequences. Its core assumptions—that evolution can be modeled as a time-independent, position-independent Markov process—provide a simplified yet powerful framework for comparing sequences. While more sophisticated models have since been developed, the PAM matrices remain a cornerstone of bioinformatics education and are still utilized in various applications. For researchers in drug development and related fields, a thorough understanding of the PAM model's assumptions and derivation is essential for critically evaluating sequence alignment data and making informed decisions based on protein homology.

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